molecular formula C16H11ClN2O3 B2919298 6-chloro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide CAS No. 774590-88-4

6-chloro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B2919298
CAS No.: 774590-88-4
M. Wt: 314.73
InChI Key: BPEUALWTISAQIX-UHFFFAOYSA-N
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Description

6-Chloro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide is a synthetic coumarin derivative offered for research purposes. Coumarins are a prominent class of heterocyclic compounds known for a broad spectrum of biological activities, with particular significance in the search for new antibacterial agents . The core structure of this compound features a coumarin nucleus, and its specific molecular architecture, incorporating a chloro substituent at the C-6 position and a pyridin-3-ylmethyl carboxamide group at the C-3 position, is designed for structure-activity relationship (SAR) investigations. SAR studies consistently highlight that substitutions at the C-3 position of the coumarin ring are critical for enhancing potency and optimizing interactions with biological targets, such as bacterial enzymes . This makes this compound a valuable chemical tool for researchers developing novel therapeutics against drug-resistant bacterial strains, including Staphylococcus aureus (S. aureus) and Methicillin-resistant S. aureus (MRSA) . Applications and Research Value This compound is intended for use in biochemical and microbiological research. Its primary application lies in the in vitro evaluation of antibacterial properties. Researchers can utilize it to explore novel mechanisms of action against Gram-positive bacteria and to synthesize further derivatives for SAR expansion . Important Notice This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for safe handling and disposal in accordance with their institution's guidelines and local regulations.

Properties

IUPAC Name

6-chloro-2-oxo-N-(pyridin-3-ylmethyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3/c17-12-3-4-14-11(6-12)7-13(16(21)22-14)15(20)19-9-10-2-1-5-18-8-10/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEUALWTISAQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide typically involves multiple steps, starting with the formation of the chromene core. One common approach is the condensation of 6-chloro-2H-chromene-3-carboxamide with pyridin-3-ylmethylamine under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a catalyst like p-toluenesulfonic acid to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted chromenes or amides.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its chromene core is valuable in the development of new pharmaceuticals and organic materials.

Biology: Biologically, 6-chloro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide has shown potential as an anti-inflammatory and antioxidant agent. It has been studied for its ability to modulate various biological pathways and reduce oxidative stress.

Medicine: In medicine, this compound is being explored for its anticancer properties. Research has indicated that it can induce apoptosis in cancer cells and inhibit tumor growth. Its potential as a therapeutic agent is being investigated in preclinical studies.

Industry: In the industry, this compound is used in the development of new materials and chemicals. Its unique structure makes it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism by which 6-chloro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide exerts its effects involves interaction with specific molecular targets. It is believed to modulate signaling pathways related to inflammation and oxidative stress. The compound may also interact with enzymes and receptors involved in these processes, leading to its biological effects.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Compound Name Substituent on Carboxamide Nitrogen Molecular Formula Molecular Weight (g/mol) Notes References
6-Chloro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide Pyridin-3-ylmethyl C₁₆H₁₁ClN₂O₃ 314.7 Target compound
6-Chloro-2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2H-chromene-3-carboxamide Tetrahydrofuran-2-ylmethyl C₁₅H₁₄ClNO₄ 307.7 Discontinued (synthesis issues)
6-Methyl-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide Pyridin-3-yl C₁₆H₁₂N₂O₃ 280.3 Chromene substituted at C4
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide 1,1-Dioxidotetrahydrothiophen-3-yl C₁₅H₁₅NO₅S 321.3 Sulfone group enhances polarity
N-(3-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-oxo-2H-chromene-3-carboxamide Pyridazine-linked propyl chain C₂₃H₁₈ClN₃O₄ 435.9 Extended linker for flexibility
1-(3-Chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide Pyrrolidine-3-yl with ketone C₂₀H₁₅ClN₂O₄ 382.8 Conformational rigidity

Key Observations

Pyridine vs. In contrast, the tetrahydrofuran-2-ylmethyl substituent () adds hydrophilicity but reduces aromaticity, possibly affecting membrane permeability . The sulfone-containing tetrahydrothiophen group () increases polarity, which may improve aqueous solubility compared to pyridine derivatives .

Chromene Substitution Patterns: The 6-methyl-4-oxo analog () replaces chlorine with a methyl group and shifts the ketone to C3.

Linker Flexibility :

  • The pyridazine-linked propyl chain () extends the molecule’s length, enabling interactions with deeper binding pockets. However, the increased molecular weight (435.9 g/mol) may reduce bioavailability .

Conformational Effects :

  • The pyrrolidine-3-carboxamide in introduces a five-membered ring with a ketone, imposing conformational constraints that could enhance selectivity for specific targets .

Biological Activity

6-Chloro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

C16H14ClN2O3C_{16}H_{14}ClN_{2}O_{3}

It features a chromene core substituted with a pyridine moiety, which is significant for its biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of chromene derivatives, including this compound. The compound has been evaluated against various bacterial strains, demonstrating promising activity:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL
Methicillin-resistant S. aureus20 μg/mL

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

The mechanism by which this compound exerts its antimicrobial effects may involve the inhibition of key enzymes or pathways essential for bacterial survival. For instance, similar compounds have been shown to inhibit DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and transcription .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the chromene structure can significantly influence biological activity. Key findings include:

  • Chlorine Substitution : The presence of chlorine at the 6-position enhances antibacterial activity.
  • Pyridine Moiety : The pyridine group is essential for interaction with bacterial targets, contributing to increased potency.
  • Carboxamide Group : The carboxamide functionality is crucial for solubility and bioavailability.

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • Study on Chromene Derivatives : A study reported that derivatives with various substitutions on the chromene ring exhibited differing levels of activity against bacterial strains. Compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups .
  • Antimicrobial Evaluation : In a comparative study, 6-chloro derivatives were tested alongside standard antibiotics. The results indicated that certain derivatives had MIC values comparable to established antibiotics like ciprofloxacin, suggesting their potential as lead compounds in antibiotic development .

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